![molecular formula C24H25N3O4 B2415755 N1-(2-ethoxyphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide CAS No. 898458-53-2](/img/structure/B2415755.png)
N1-(2-ethoxyphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide
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Overview
Description
N1-(2-ethoxyphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide, also known as EFEO, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. EFEO has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively. In
Scientific Research Applications
Synthesis and Chemical Properties
- Development of Synthetic Approaches : Mamedov et al. (2016) developed a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides. This methodology, which includes the synthesis of related oxalamides, is operationally simple and high yielding, and it provides a new useful formula for both anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).
Biological and Pharmacological Research
Anticancer Properties : A study by Lan et al. (2017) focused on the design and synthesis of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives as anticancer agents. Some of these compounds exhibited potent anticancer activities, suggesting their potential as novel indole scaffolds targeting the epidemal growth factor receptor (EGFR) (Lan et al., 2017).
Antimicrobial and Antioxidant Activities : Akhaja and Raval (2012) synthesized derivatives that were screened for anti-bacterial, anti-fungal, and anti-tubercular activity, highlighting the potential antimicrobial applications of related compounds (Akhaja & Raval, 2012).
Corrosion Inhibition : Chen et al. (2021) synthesized a corrosion inhibitor from biomass platform molecules, demonstrating good anti-corrosion performance for carbon steel in acidic medium. This research underscores the application of related compounds in industrial and engineering contexts (Chen et al., 2021).
Crystallography and Molecular Studies
- Crystal Structure Analysis : Research on crystal structures and molecular docking studies, as conducted by Nishtala and Basavoju (2018), provides insights into the formation of complex molecular structures and their potential interactions with various biological targets (Nishtala & Basavoju, 2018).
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that can lead to a variety of biological responses . For example, some indole derivatives have been found to inhibit cell proliferation, which could be a result of their interaction with cellular targets .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . These pathways could include those involved in inflammation, viral replication, cancer progression, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .
Result of Action
Some indole derivatives have been found to inhibit cell proliferation, which could be a result of their interaction with cellular targets . This suggests that this compound could potentially have similar effects.
properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-N'-(2-ethoxyphenyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4/c1-2-30-21-11-6-4-9-18(21)26-24(29)23(28)25-16-20(22-12-7-15-31-22)27-14-13-17-8-3-5-10-19(17)27/h3-12,15,20H,2,13-14,16H2,1H3,(H,25,28)(H,26,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHRLWOHTYLADV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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